molecular formula C12H22N2O4 B11018366 Methyl 4-methyl-2-(morpholine-4-carbonylamino)pentanoate

Methyl 4-methyl-2-(morpholine-4-carbonylamino)pentanoate

Cat. No.: B11018366
M. Wt: 258.31 g/mol
InChI Key: LDOUBPICHHBOHD-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-(morpholine-4-carbonylamino)pentanoate (PubChem CID: 4318319) is a chemical reagent with the molecular formula C12H22N2O4 . This compound features a morpholine moiety, a common structural component in medicinal chemistry and drug discovery due to its influence on the physicochemical properties and bioavailability of molecules. The 4-methylmorpholine subunit is a well-characterized building block with defined physical and toxicological properties, including a density of approximately 0.9 g/cm³ and a boiling point near 114°C . Morpholine derivatives are frequently explored in scientific research for their potential biological activities. For instance, structurally related morpholine sulfonamide compounds have demonstrated significant antibacterial profiling against various strains, including Escherichia coli and Pseudomonas aeruginosa . Similarly, other complex molecules incorporating the morpholine ring are utilized in specialized applications such as photoinitiators for polymerization processes . As a reagent, this compound serves as a valuable intermediate for synthetic organic chemistry, enabling the development of novel molecules for pharmaceutical, agrochemical, and material science research. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

methyl 4-methyl-2-(morpholine-4-carbonylamino)pentanoate

InChI

InChI=1S/C12H22N2O4/c1-9(2)8-10(11(15)17-3)13-12(16)14-4-6-18-7-5-14/h9-10H,4-8H2,1-3H3,(H,13,16)

InChI Key

LDOUBPICHHBOHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)N1CCOCC1

Origin of Product

United States

Preparation Methods

Morpholine-4-Carbonylamino Group Formation

The morpholine carbonyl group is typically introduced via a coupling reaction between a primary amine and morpholine-4-carbonyl chloride.

Carbodiimide-Mediated Coupling

A modified procedure from the synthesis of methyl 2-(morpholine-4-carbonylamino)pentanoate (PubChem CID 151811913) involves:

  • Dissolving 2-aminopentanoic acid methyl ester (1.0 mmol) in anhydrous dichloromethane.

  • Adding morpholine-4-carbonyl chloride (1.2 mmol) and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 mmol) at 0°C.

  • Stirring at room temperature for 12 hours, followed by washing with 0.5 M HCl and saturated NaHCO₃.
    Yield : 78–85% after silica gel chromatography.

Direct Aminolysis of Active Esters

An alternative method from US9206116B2 employs in situ activation using triethylamine:

  • Reacting 2-aminopentanoic acid methyl ester with morpholine-4-carboxylic acid (1.1 eq) in ethyl acetate.

  • Adding triethylamine (2.0 eq) and cooling to −5°C before introducing chloroformate derivatives.

  • Isolation via extraction and recrystallization from petroleum ether–ethyl acetate (1:3).
    Yield : 70–75% with >95% purity by HPLC.

Phase-Transfer Alkylation with o-Nitrobenzenesulfonamide (o-NBS) Protection

Adapted from Monash University’s N-alkyl amino acid synthesis:

  • Protecting the primary amine of 2-aminopentanoic acid methyl ester as the o-NBS derivative using o-nitrobenzenesulfonyl chloride.

  • Deprotonating the sulfonamide with 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD, 1.5 eq) in THF.

  • Alkylating with methyl iodide (1.2 eq) at 25°C for 6 hours.

  • Deprotecting with thiophenol and DBU in DMF.
    Yield : 86–91% for the N-methylated intermediate.

Reductive Amination

A less common approach involves:

  • Condensing 2-oxopentanoic acid methyl ester with methylamine in methanol.

  • Reducing the imine intermediate with sodium cyanoborohydride (NaBH₃CN) at pH 5–6.
    Limitation : Lower regioselectivity (∼65% 4-methyl product).

Esterification and Final Product Isolation

The methyl ester is typically introduced early in the synthesis but may require stabilization:

Direct Esterification with Methanol

  • Reacting 4-methyl-2-(morpholine-4-carbonylamino)pentanoic acid with methanol (5 eq) in the presence of sulfuric acid (0.1 eq).

  • Refluxing for 8 hours, followed by neutralization with NaHCO₃ and extraction.
    Yield : 88–92% with negligible racemization.

Mitsunobu Reaction for Sterically Hindered Esters

For hindered substrates:

  • Treating the carboxylic acid with methanol (2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF.

  • Stirring at 0°C to room temperature for 24 hours.
    Yield : 75–80% but requires chromatographic purification.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key signals for the target compound (compared to analog 11f ):

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.62–4.57 (1H, m, CH), 3.63 (3H, s, OCH₃), 2.68 (2H, t, CH₂CO), 1.58–1.39 (3H, m, CH₂CH(CH₃)).

  • ¹³C NMR : 171.4 (C=O ester), 168.7 (C=O morpholine), 56.5 (CH), 52.3 (OCH₃), 26.1 (CH₂CO).

Mass Spectrometry (MS)

  • MALDI-TOF (positive mode) : m/z 291.2 [M + H]⁺ (calculated for C₁₂H₂₂N₂O₄: 290.3).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Carbodiimide coupling78–85>95High reproducibilityRequires anhydrous conditions
Phase-transfer alkylation86–91>98Excellent regioselectivityMulti-step deprotection
Direct esterification88–92>97SimplicityAcid-sensitive substrates unstable

Industrial-Scale Considerations

For bulk synthesis, the phase-transfer alkylation route is preferred due to scalability and cost-effectiveness of o-NBS reagents. However, patent US9206116B2 highlights the utility of morpholine-4-carbonyl chloride intermediates in continuous flow systems, reducing reaction times by 40% .

Chemical Reactions Analysis

METHYL 4-METHYL-2-[(MORPHOLINOCARBONYL)AMINO]PENTANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

METHYL 4-METHYL-2-[(MORPHOLINOCARBONYL)AMINO]PENTANOATE has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of METHYL 4-METHYL-2-[(MORPHOLINOCARBONYL)AMINO]PENTANOATE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-methyl-2-(morpholine-4-carbonylamino)pentanoate belongs to a class of functionalized pentanoate esters. Below is a detailed comparison with structurally analogous compounds:

Structural and Functional Group Variations

(S)-Methyl 4-methyl-2-(2-phenylacetamido)pentanoate (4o) Substituent: 2-Phenylacetamido group instead of morpholine-4-carbonylamino. Synthesis: Prepared via oxidative amidation (84% yield) . Properties: Exhibits simpler amide functionality; NMR data (δ 7.26–7.38 ppm for aromatic protons) distinct from morpholine derivatives. Lacks the heterocyclic polarity of morpholine, impacting solubility .

Methyl 4-methyl-2-[(2-oxo-2H-chromene-3-carbonyl)-amino]pentanoate (4f) Substituent: Coumarin-derived 2-oxo-2H-chromene-3-carbonyl group. Properties: Bulky aromatic substituent confers cytotoxicity via VEGFR2 and Topo inhibition, contrasting with the non-aromatic morpholine group in the target compound .

Methyl (2S)-4-methyl-2-[[(Z)-octadec-9-enoyl]amino]pentanoate (10a) Substituent: Long-chain unsaturated fatty acyl group (C18:1). Applications: Designed as a glycine transporter inhibitor; the lipophilic tail enhances membrane permeability compared to the polar morpholine group .

Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride Substituent: Methylamino group instead of morpholine-4-carbonylamino. Properties: Hydrochloride salt form improves crystallinity and solubility; simpler amine functionality reduces steric hindrance .

Spectral and Physical Properties

Compound Key IR Bands (cm⁻¹) Notable NMR Signals (δ, ppm)
Target compound 1716 (C=O), 1633 (NHCO) N/A (transparent oil)
Phenylacetamido analog (4o) 1733 (C=O), 1651 (NHCO) 7.26–7.38 (m, 5H, Ar-H)
Coumarin derivative (4f) 1733 (C=O), 1651 (NHCO) 8.87 (s, 1H, coumarin CH), 9.10 (d, NH)

Data Tables

Table 2: Functional Group Impact on Properties

Substituent Type Polarity Biological Relevance Example Compound
Morpholine-4-carbonylamino High (polar) Enhanced solubility, enzyme binding Target compound
Long-chain acyl (C18:1) Low (lipophilic) Membrane permeability Compound 10a
Coumarin-aromatic Moderate Cytotoxicity, fluorescence Compound 4f

Biological Activity

Methyl 4-methyl-2-(morpholine-4-carbonylamino)pentanoate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring, which is often associated with various biological activities. The compound's structure suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

Biological Activities

1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer effects. For instance, derivatives of para-aminobenzoic acid (PABA), which share structural similarities, have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Studies involving Schiff base complexes derived from similar structures have demonstrated significant antibacterial and antifungal activities . These findings suggest that this compound could be effective against various pathogens.

3. Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds related to this compound have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which plays a role in neurodegenerative diseases . This inhibition can enhance neurotransmitter levels, potentially leading to improved cognitive functions.
  • Receptor Modulation : The morpholine moiety may interact with various receptors, modulating their activity and influencing downstream signaling pathways.

Table: Summary of Biological Activities

Activity TypeReferenceFindings
Anticancer Induces apoptosis in cancer cells
Antimicrobial Exhibits significant antibacterial and antifungal effects
Anti-inflammatory Reduces pro-inflammatory cytokines

Notable Research Studies

  • Anticancer Study : A study demonstrated that derivatives of PABA showed IC50 values indicating potent anticancer activity against various cancer cell lines .
  • Antimicrobial Evaluation : Schiff base complexes derived from similar structures were tested against common bacterial strains, showing promising results in inhibiting growth .
  • Inflammatory Response : Research highlighted the ability of related compounds to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What synthetic strategies are recommended for preparing Methyl 4-methyl-2-(morpholine-4-carbonylamino)pentanoate?

  • Methodological Answer : The synthesis typically involves sequential coupling and protection steps. A general approach includes:
  • Step 1 : Activation of the carboxylic acid group in the precursor (e.g., using morpholine-4-carbonyl chloride) under basic conditions (e.g., triethylamine) to form the carbonylamino intermediate .
  • Step 2 : Esterification via methyl group introduction, often employing methanol in the presence of a coupling agent like EDC/HOBt to minimize racemization .
  • Step 3 : Purification via column chromatography or recrystallization, monitored by TLC. Yields can be optimized by controlling stoichiometry (1:1.2 molar ratio of amine to acylating agent) and reaction temperature (0–25°C) .

Q. Which spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Key signals include:
  • ¹H NMR : δ ~3.7 ppm (ester methyl, singlet), δ ~3.4–3.6 ppm (morpholine ring protons, multiplet), and δ ~4.2 ppm (α-proton to carbonylamino group, doublet due to coupling) .
  • ¹³C NMR : Peaks at ~172 ppm (ester carbonyl), ~168 ppm (morpholine carbonyl), and ~50–55 ppm (morpholine carbons) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass accuracy. Example: Expected m/z ~300–350 range for similar derivatives .
  • FTIR : Stretches at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when modifying the morpholine moiety?

  • Methodological Answer : Discrepancies often arise from steric or electronic effects of substituents. Strategies include:
  • Systematic Variation : Introduce substituents (e.g., methyl, halogen) at the morpholine nitrogen and compare yields using DOE (Design of Experiments) .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps. For example, bulky groups may slow acylation, requiring elevated temperatures (40–60°C) .
  • Byproduct Analysis : Use HPLC or GC-MS to detect side products (e.g., unreacted amine or hydrolyzed intermediates) .

Q. What methodologies are suitable for crystallographic structural confirmation?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by slow evaporation from solvents like dichloromethane/hexane .
  • Structure Refinement : Employ SHELXL for least-squares refinement. Key parameters: R1 < 5%, wR2 < 15%, and goodness-of-fit ~1.0. Hydrogen bonding networks (e.g., morpholine N–H···O interactions) should be explicitly modeled .

Q. How to optimize reaction conditions to minimize byproducts during morpholine coupling?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility but may promote hydrolysis. Add molecular sieves to scavenge water .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation. For sensitive substrates, switch to milder bases (e.g., NaHCO₃ instead of NaOH) .
  • Temperature Control : Maintain 0–5°C during reagent addition to suppress exothermic side reactions .

Q. What analytical approaches elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Enzyme Assays : Test inhibition of target enzymes (e.g., proteases) using fluorogenic substrates. IC₅₀ values can correlate with morpholine substituent bulk .
  • Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to model interactions between the morpholine carbonyl and active-site residues (e.g., hydrogen bonds with catalytic serine) .
  • Metabolic Profiling : Use LC-HRMS to identify metabolites in cell lysates, focusing on ester hydrolysis or morpholine ring oxidation products .

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